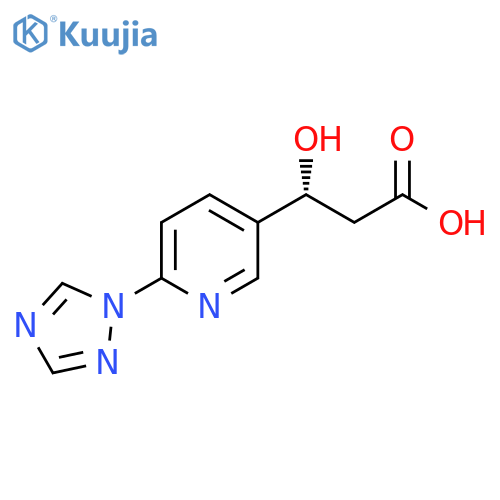Cas no 2227901-84-8 ((3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid)

2227901-84-8 structure
商品名:(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid
(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid
- EN300-1776213
- (3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid
- 2227901-84-8
-
- インチ: 1S/C10H10N4O3/c15-8(3-10(16)17)7-1-2-9(12-4-7)14-6-11-5-13-14/h1-2,4-6,8,15H,3H2,(H,16,17)/t8-/m1/s1
- InChIKey: ZEVTTXCTQQVPNJ-MRVPVSSYSA-N
- ほほえんだ: O[C@H](CC(=O)O)C1C=NC(=CC=1)N1C=NC=N1
計算された属性
- せいみつぶんしりょう: 234.07529019g/mol
- どういたいしつりょう: 234.07529019g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 101Ų
(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776213-10.0g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 10g |
$8680.0 | 2023-06-03 | ||
| Enamine | EN300-1776213-0.5g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.5g |
$1938.0 | 2023-09-20 | ||
| Enamine | EN300-1776213-10g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 10g |
$8680.0 | 2023-09-20 | ||
| Enamine | EN300-1776213-5.0g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 5g |
$5854.0 | 2023-06-03 | ||
| Enamine | EN300-1776213-5g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 5g |
$5854.0 | 2023-09-20 | ||
| Enamine | EN300-1776213-2.5g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 2.5g |
$3957.0 | 2023-09-20 | ||
| Enamine | EN300-1776213-0.1g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.1g |
$1777.0 | 2023-09-20 | ||
| Enamine | EN300-1776213-0.05g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.05g |
$1696.0 | 2023-09-20 | ||
| Enamine | EN300-1776213-1.0g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 1g |
$2019.0 | 2023-06-03 | ||
| Enamine | EN300-1776213-0.25g |
(3R)-3-hydroxy-3-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]propanoic acid |
2227901-84-8 | 0.25g |
$1858.0 | 2023-09-20 |
(3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
2227901-84-8 ((3R)-3-hydroxy-3-6-(1H-1,2,4-triazol-1-yl)pyridin-3-ylpropanoic acid) 関連製品
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
